![molecular formula C14H17N3O4S B12301713 (2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)
(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S)-4-(metilsulfanil)-2-[(3-oxo-1,2,3,4-tetrahidroquinoxalin-1-carbonil)amino]butanoico es un compuesto orgánico complejo con una estructura única que incluye un grupo metilsulfanil y una parte tetrahidroquinoxalina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2S)-4-(metilsulfanil)-2-[(3-oxo-1,2,3,4-tetrahidroquinoxalin-1-carbonil)amino]butanoico normalmente implica múltiples pasos. Un enfoque común es comenzar con el derivado de aminoácido apropiado e introducir el grupo metilsulfanil a través de una reacción de sustitución. La parte tetrahidroquinoxalina se puede introducir a través de una reacción de ciclización que involucra un precursor adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para aumentar el rendimiento y reducir los costos. Esto podría incluir el uso de catalizadores para mejorar las velocidades de reacción y la implementación de reactores de flujo continuo para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2S)-4-(metilsulfanil)-2-[(3-oxo-1,2,3,4-tetrahidroquinoxalin-1-carbonil)amino]butanoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metilsulfanil se puede oxidar a un sulfóxido o sulfona.
Reducción: El grupo carbonilo en la parte tetrahidroquinoxalina se puede reducir a un alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleófila pueden implicar reactivos como haluros de alquilo o cloruros de acilo.
Principales productos formados
Oxidación: Sulfóxidos y sulfona.
Reducción: Derivados de alcohol.
Sustitución: Varias amidas o ésteres sustituidos.
Aplicaciones Científicas De Investigación
El ácido (2S)-4-(metilsulfanil)-2-[(3-oxo-1,2,3,4-tetrahidroquinoxalin-1-carbonil)amino]butanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar mecanismos enzimáticos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido (2S)-4-(metilsulfanil)-2-[(3-oxo-1,2,3,4-tetrahidroquinoxalin-1-carbonil)amino]butanoico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática o la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (2S)-4-(metilsulfanil)-2-aminobutanoico: Carece de la parte tetrahidroquinoxalina.
Ácido (2S)-2-[(3-oxo-1,2,3,4-tetrahidroquinoxalin-1-carbonil)amino]butanoico: Carece del grupo metilsulfanil.
Singularidad
La presencia tanto del grupo metilsulfanil como de la parte tetrahidroquinoxalina en el ácido (2S)-4-(metilsulfanil)-2-[(3-oxo-1,2,3,4-tetrahidroquinoxalin-1-carbonil)amino]butanoico lo hace único. Esta combinación de grupos funcionales contribuye a su reactividad química y actividad biológica potenciales.
Propiedades
Fórmula molecular |
C14H17N3O4S |
|---|---|
Peso molecular |
323.37 g/mol |
Nombre IUPAC |
4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C14H17N3O4S/c1-22-7-6-10(13(19)20)16-14(21)17-8-12(18)15-9-4-2-3-5-11(9)17/h2-5,10H,6-8H2,1H3,(H,15,18)(H,16,21)(H,19,20) |
Clave InChI |
NEQIVHNVEAIZRP-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)
![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)

![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)
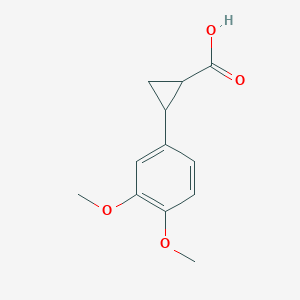
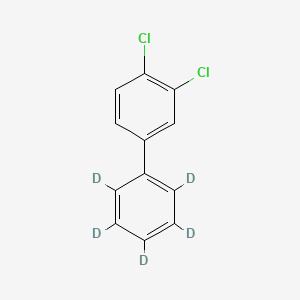
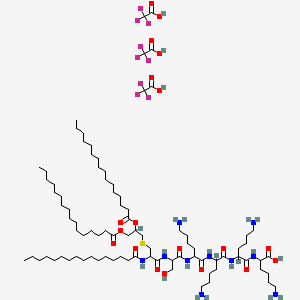
![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)
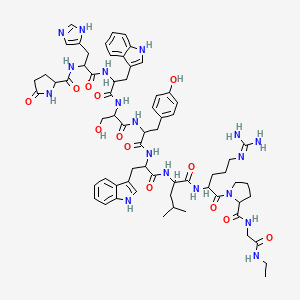
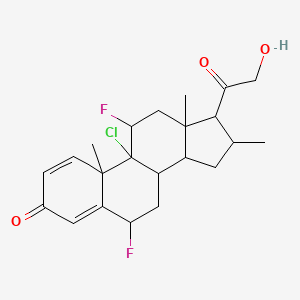
![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)
